2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile (CAS 951624-27-4) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1][2] Structurally, it functions as a "masked" O-aryl hydroxylamine. The isopropylidene (acetone) moiety serves as a protecting group, stabilizing the oxygen-nitrogen bond during nucleophilic aromatic substitution (SnAr) and preventing premature side reactions. This guide details its physicochemical profile, synthesis via SnAr, and downstream utility in heterocyclic construction.
Chemical Identity & Physicochemical Profile
The compound is characterized by a benzonitrile core substituted at the ortho positions by a fluorine atom and an acetone oxime ether.
The industrial standard for synthesizing CAS 951624-27-4 utilizes a Regioselective Nucleophilic Aromatic Substitution (SnAr). The symmetry of the starting material, 2,6-difluorobenzonitrile, allows for a straightforward mono-substitution, though temperature control is critical to prevent bis-substitution.
Pour mixture into Ice Water (10 volumes) with vigorous stirring. The product typically precipitates as a solid.
Filtration/Extraction:
If Solid: Filter, wash with water to remove DMF, and dry in a vacuum oven at 40°C.
If Oily:[4] Extract with Ethyl Acetate (3x).[1] Wash organics with Brine (2x) to remove residual DMF. Dry over
and concentrate in vacuo.
Step 4: Purification
Recrystallization from Heptane/Toluene or Isopropanol is recommended if high purity (>98%) is required for pharmaceutical/agrochemical standards.
Mechanism & Logic
The following diagram illustrates the transformation logic, highlighting the role of the acetone moiety as a blocking group.
Figure 1: SnAr reaction pathway showing the displacement of fluoride by the oximate anion.
Downstream Applications: The "Unmasking"
CAS 951624-27-4 is rarely the final active ingredient. It serves as a stable storage form of O-(2-cyano-3-fluorophenyl)hydroxylamine .
Activation Protocol (Deprotection):
To utilize the molecule in heterocycle synthesis (e.g., Uracil herbicides like Saflufenacil or Tiafenacil analogs):
Hydrolysis: Treat CAS 951624-27-4 with dilute mineral acid (HCl or
) in Ethanol/Water.
Cleavage: The acetone protecting group is cleaved, releasing acetone and the free O-aryl hydroxylamine salt.
Cyclization: The liberated amine reacts with amino-crotonates or isocyanates to close the uracil ring.
Figure 2: Activation pathway from the protected oxime ether to the bioactive herbicide core.
DSC (Differential Scanning Calorimetry): Always perform a DSC scan on new batches. Look for exotherms >150°C.
Runaway Risk: Do not distill this compound at high temperatures.
Toxicology:
Nitrile Toxicity: Metabolizes to release cyanide ions. Handle with extreme care.
Skin/Eye: Fluorinated aromatics are potent irritants. Wear chemically resistant gloves (Nitrile/Neoprene) and safety goggles.
Waste Disposal:
Aqueous waste from the synthesis contains fluoride ions and DMF. Do not discharge into standard drains. Incinerate via a licensed chemical waste handler.
References
PubChem. (n.d.). Compound Summary: 2-Fluoro-6-[(propan-2-ylideneamino)oxy]benzonitrile.[5] National Library of Medicine. Retrieved from [Link]
BASF SE. (2008). Process for preparing N-substituted uracils. World Intellectual Property Organization Patent WO2008/071584. (Describes the use of amino-oxy benzonitriles in herbicide synthesis).
Sumitomo Chemical Co. (2011). Uracil compounds and use thereof. US Patent 2011/0224083.
An In-depth Technical Guide to the Nomenclature and Synonyms of 2-Fluoro-6-[(propan-2-ylideneamino)oxy]benzonitrile
For researchers and professionals in drug development and chemical synthesis, precise molecular identification is paramount. This guide provides a comprehensive overview of the nomenclature, synonyms, and key identifiers...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, precise molecular identification is paramount. This guide provides a comprehensive overview of the nomenclature, synonyms, and key identifiers for the chemical compound 2-Fluoro-6-[(propan-2-ylideneamino)oxy]benzonitrile.
IUPAC Nomenclature and Structural Analysis
The systematic name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) and provides an unambiguous description of its molecular structure.
This name is derived from a systematic analysis of the molecule's functional groups and their positions on the parent structure:
Benzonitrile: This is the parent molecule, indicating a benzene ring substituted with a nitrile (-C≡N) group.
2-Fluoro: A fluorine atom is attached to the second carbon atom of the benzonitrile ring, relative to the nitrile group (which is at position 1).
6-[(propan-2-ylideneamino)oxy]: This describes the substituent at the sixth position of the benzonitrile ring.
oxy: An oxygen atom is directly attached to the benzene ring.
amino: A nitrogen atom is attached to the oxygen.
propan-2-ylidene: This is the acetone (propan-2-one) group, where the oxygen has been replaced by a double bond to the nitrogen, forming an oxime ether.
The following diagram illustrates the relationship between the different components of the IUPAC name and the overall molecular structure.
Figure 1: Hierarchical breakdown of the IUPAC name.
Synonyms and Alternative Nomenclature
In scientific literature, patents, and chemical supplier catalogs, a compound may be referred to by several different names. Understanding these synonyms is crucial for comprehensive literature searches and procurement.
The variations in nomenclature often arise from different ways of describing the same functional group. For instance, "propan-2-ylideneamino" and "(1-methylethylidene)amino" are both valid ways to describe the substituent derived from acetone.
Key Identifiers for Database Searching
For unambiguous identification in databases and regulatory documents, standardized identifiers are used.
Identifier
Value
Description
CAS Registry Number®
390737-53-4
A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance.
Molecular Formula
C10H9FN2O
Describes the elemental composition of the molecule.
The IUPAC International Chemical Identifier, a textual representation of the molecular structure.
SMILES
CC(C)=NOC1=C(F)C=CC=C1C#N
The Simplified Molecular-Input Line-Entry System, a line notation for describing the structure of chemical species.
These identifiers are essential for accurate and efficient searching of chemical and patent databases.
The workflow for identifying a chemical compound using its various names and identifiers is outlined below.
Figure 2: Workflow for chemical compound identification.
Foundational
Safety data sheet (SDS) for 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile
This technical guide provides an in-depth safety and handling analysis for 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile (CAS: 951624-27-4). Unlike standard Safety Data Sheets (SDS) which often provide generic boiler...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth safety and handling analysis for 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile (CAS: 951624-27-4).
Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate, this document integrates predictive toxicology , process safety parameters , and synthesis-specific risk assessments designed for pharmaceutical and agrochemical researchers.
Compound Identity & Physicochemical Profile
This compound serves as a critical intermediate in the synthesis of pyrimidinedione herbicides and specific kinase inhibitors. Its structure combines a reactive benzonitrile core with an oxime ether moiety, necessitating specific stability controls.
Parameter
Data
IUPAC Name
2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile
CAS Number
951624-27-4
Molecular Formula
Molecular Weight
192.19 g/mol
Physical State
Solid / Low-melting crystalline solid
Solubility
Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Note: In the absence of a harmonized regulatory dossier, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzonitrile and oxime ether derivatives.
Core Hazards
Signal Word:WARNING
Acute Toxicity (Oral/Inhalation): Category 4.[1] Benzonitriles can metabolize to release cyanide ions in vivo, though the rate is typically slower than aliphatic nitriles.
Skin/Eye Irritation: Category 2.[1][2][3] The aryl fluoride moiety increases lipophilicity and potential for dermal penetration/irritation.
Sensitization: Oxime ethers are structural alerts for skin sensitization.
Precautionary Strategy
P210: Keep away from heat/sparks/open flames.[4] (Oxime ethers can undergo Beckmann rearrangement or decomposition at high temperatures).
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
For researchers synthesizing this intermediate, the primary risk lies not just in the final product, but in the Nucleophilic Aromatic Substitution (
) reaction dynamics.
Synthesis Pathway
The standard synthesis involves the displacement of a fluoride ion from 2,6-difluorobenzonitrile by acetone oxime (propan-2-one oxime) using a base.
Reaction Scheme:
Critical Process Risks
Exothermicity: The deprotonation of acetone oxime and subsequent
reaction is exothermic. Runaway reactions can occur if the base is added too rapidly to the heated mixture.
Regioselectivity: High temperatures may lead to bis-substitution (displacing both fluorines), creating impurities that complicate purification.
Thermal Instability: The product contains an
bond. Heating above 120°C during workup (e.g., distillation) carries a risk of energetic decomposition.
Visualized Workflow (DOT)
The following diagram outlines the synthesis logic and safety checkpoints.
Caption: Figure 1. Synthesis workflow emphasizing thermal control points and isolation logic.
Handling & Storage Protocols
The stability of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile is compromised by moisture and heat.
Storage Requirements[1][3][4][5][6][7][8]
Temperature:0-8°C (Refrigerator). Do not freeze unless specified by CoA, as freeze-thaw cycles can induce crystallization stress.
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[5] The oxime ether linkage is susceptible to hydrolysis under acidic/moist conditions, reverting to the parent hydroxylamine/ketone.
Container: Amber glass to prevent photodegradation.
Experimental Handling
Weighing: Use a static-free spatula inside a fume hood.
Solvent Choice: Avoid protic solvents (methanol/ethanol) at high temperatures to prevent trans-oximation or solvolysis. Preferred solvents: DCM, Ethyl Acetate, Toluene.
Emergency Response System
This section details the causal logic for emergency interventions, moving beyond simple "wash with water" instructions.
Exposure Response Logic
Inhalation: Move to fresh air immediately. Mechanism: Benzonitriles can cause respiratory depression. If breathing is labored, administer oxygen.[6]
Skin Contact: Wash with soap and water.[3] Contraindication: Do NOT use organic solvents (ethanol/DMSO) to clean skin; this enhances the transdermal absorption of the fluorinated nitrile.
Ingestion: Do not induce vomiting. Medical Note: Treat as potential cyanide precursor exposure. Monitor blood oxygen and lactate levels.
Novel Oxime Ether Derivatives of 2-Fluoro-6-hydroxybenzonitrile: A Guide to Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of benzonitrile are pivotal building blocks in the synthesis of a wide array of pharmaceuticals.[1] The inc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of benzonitrile are pivotal building blocks in the synthesis of a wide array of pharmaceuticals.[1] The incorporation of a fluorine atom and a hydroxyl group into the benzonitrile scaffold, as seen in 2-fluoro-6-hydroxybenzonitrile, presents a unique starting point for developing novel therapeutic agents. Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the phenolic hydroxyl group provides a key interaction point for biological targets.[2][3] This guide details a comprehensive framework for the synthesis, characterization, and potential biological evaluation of a novel class of compounds: oxime ether derivatives of 2-fluoro-6-hydroxybenzonitrile. Oxime ethers are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[4][5][6] By combining these two pharmacologically significant moieties, we propose a new chemical space for exploration in drug discovery. This document provides field-proven insights, detailed experimental protocols, and the scientific rationale behind key methodological choices, serving as a comprehensive resource for professionals engaged in the discovery of new chemical entities.[7]
Rationale and Design Strategy
The core strategy involves a two-step synthesis beginning with a commercially available or readily synthesized precursor, 2-fluoro-6-hydroxyacetophenone. This precursor is first converted to an intermediate oxime. The subsequent O-alkylation of this oxime with a variety of alkyl or aryl halides yields a library of novel oxime ether derivatives. This approach is not only efficient but also highly modular, allowing for the systematic exploration of structure-activity relationships (SAR).
The choice of the 2-fluoro-6-hydroxybenzonitrile scaffold is deliberate. The ortho-fluoro and ortho-hydroxyl groups flanking the cyano group create a specific electronic and steric environment. The electron-withdrawing nature of both the fluorine atom and the nitrile group can influence the reactivity of the aromatic ring and the pKa of the hydroxyl group.[1] These features are critical for potential interactions with biological targets.
The Significance of the Oxime Ether Moiety
The oxime ether functional group (-C=N-O-R) is a versatile pharmacophore. Its geometric configuration (E/Z isomerism), combined with the diverse chemical nature of the 'R' group, allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. Numerous studies have highlighted the potential of oxime ethers as anticancer, anticonvulsant, and antimicrobial agents, making them a high-priority target for medicinal chemistry campaigns.[6][8][9]
Synthesis of Novel Oxime Ether Derivatives
The synthetic pathway is designed for robustness and versatility, enabling the generation of a diverse library of compounds for screening.
Workflow for Synthesis of Oxime Ether Derivatives
The following diagram outlines the proposed synthetic workflow, from the starting acetophenone precursor to the final novel oxime ether derivatives.
Caption: General two-step synthesis workflow for novel oxime ether derivatives.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of (E/Z)-1-(2-fluoro-6-hydroxyphenyl)ethan-1-one oxime (Intermediate)
This protocol is adapted from established methods for oxime synthesis.[10] The use of pyridine as both a base and a solvent is a common and effective method for this transformation.
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-hydroxyacetophenone (10 mmol, 1.54 g) in pyridine (50 mL).
Reaction Initiation: Add hydroxylamine hydrochloride (15 mmol, 1.04 g) to the solution.
Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water.
Acidification & Extraction: Acidify the aqueous solution to pH 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product. Extract the product with ethyl acetate (3 x 100 mL).
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Product: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the intermediate oxime as a white solid.
Protocol 2.2.2: General Procedure for Synthesis of Oxime Ether Derivatives (O-Alkylation)
This procedure for O-alkylation is based on standard Williamson ether synthesis conditions, which are well-suited for phenolic oximes.[11] Potassium carbonate is chosen as a mild and effective base to deprotonate the oxime, facilitating nucleophilic attack on the alkyl halide.
Reagent Preparation: To a solution of the intermediate oxime (5 mmol, 0.92 g) in dry acetone or dimethylformamide (DMF) (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (10 mmol, 1.38 g).
Addition of Alkylating Agent: Add the desired alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide) (6 mmol) dropwise to the stirring suspension.
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC. Gentle heating (50-60 °C) may be required for less reactive halides.
Work-up: Once the reaction is complete, filter off the potassium carbonate. Remove the solvent from the filtrate under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified using column chromatography on silica gel to yield the pure oxime ether derivative.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization of the synthesized derivatives is critical. A combination of spectroscopic techniques provides a robust system for structural elucidation and purity confirmation.[12]
Analytical Workflow
Caption: Standard analytical workflow for the characterization of synthesized compounds.
Spectroscopic Data Interpretation
The precise characterization of stereoisomers is a critical aspect of chemical analysis, as the subtle differences in spatial arrangement between E and Z isomers can lead to significant variations in their spectroscopic properties.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between E and Z isomers of oxime ethers.[12]
¹H NMR: Protons on the 'R' group of the ether moiety that are syn (on the same side) to the lone pair of the oxime nitrogen are typically shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the other isomer. The aromatic protons of the 2-fluoro-6-hydroxybenzonitrile core will show characteristic splitting patterns based on their coupling with the fluorine atom and adjacent protons.[12]
¹³C NMR: The chemical shift of the carbon atom in the C=N double bond is sensitive to the stereochemistry. Steric compression in the more hindered isomer often causes nearby carbon signals to appear at a lower chemical shift.[12]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds, providing validation of the chemical formula.[13]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
~3400-3200 cm⁻¹ (O-H stretch, broad)
~2230-2220 cm⁻¹ (C≡N stretch)
~1650-1630 cm⁻¹ (C=N stretch)
~1250-1000 cm⁻¹ (C-O ether stretch)
Table 1: Hypothetical Spectroscopic Data for a Representative Derivative
(Example: (E)-1-(2-fluoro-6-hydroxyphenyl)ethan-1-one O-benzyl oxime)
Data Type
Expected Observation
Rationale
¹H NMR
δ 5.2-5.4 (s, 2H, -O-CH₂-Ph)
Characteristic chemical shift for benzylic protons adjacent to the oxime ether oxygen.
δ 6.8-7.6 (m, 8H, Ar-H)
Complex multiplet for aromatic protons from both benzene rings.
δ 9.5-10.5 (s, 1H, Ar-OH)
Broad singlet for the phenolic hydroxyl proton, which may exchange with D₂O.
¹³C NMR
δ ~155 (C=N)
Downfield shift characteristic of the imine carbon in the oxime ether.
δ ~76 (-O-CH₂-Ph)
Chemical shift for the benzylic carbon of the ether moiety.
HRMS (ESI)
[M+H]⁺ calculated vs. found
Confirms the molecular formula (e.g., for C₁₅H₁₃FN₂O₂, expected m/z 273.1034).
Potential Biological Activities and Therapeutic Applications
The structural features of these novel oxime ether derivatives suggest potential efficacy across several therapeutic areas. The combination of the fluorinated benzonitrile core with the versatile oxime ether linker provides a rich scaffold for modulation of biological activity.
Anticancer Potential
Oxime ethers have demonstrated significant anticancer properties.[4] Derivatives of indirubin-3'-oxime, for example, show potent inhibitory activity against cancer cell lines like HepG2.[8] The mechanism of action for many small molecule kinase inhibitors involves interaction with the ATP-binding pocket. The 2-fluoro-6-hydroxyphenyl moiety is well-suited to form hydrogen bonds and other interactions within such sites. It is plausible that these novel derivatives could inhibit key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer and is crucial for cell proliferation and survival.[7]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by novel derivatives.
Table 2: Example of Quantitative Data Presentation for Anticancer Activity
Compound ID
R-Group
Cell Line (Cancer Type)
IC₅₀ (µM)
FHB-OE-01
-CH₃
MCF-7 (Breast)
Data not available
FHB-OE-02
-CH₂CH₃
A549 (Lung)
Data not available
FHB-OE-03
-CH₂Ph
HeLa (Cervical)
Data not available
FHB-OE-04
-CH₂(4-Cl-Ph)
PC3 (Prostate)
Data not available
Antimicrobial and Antifungal Potential
Oxime ethers are also known to possess significant antimicrobial and antifungal activities.[6] Aromatic amide derivatives bearing oxime ethers have been successfully developed as potent fungicides that target the succinate dehydrogenase (SDH) enzyme.[5] The presence of the electron-deficient fluorinated aromatic ring in our proposed scaffold could enhance interactions with microbial targets. A standard screening protocol would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
Conclusion
The family of novel oxime ether derivatives based on the 2-fluoro-6-hydroxybenzonitrile scaffold represents a promising and unexplored area for drug discovery. This guide provides a comprehensive and actionable framework for their synthesis, purification, and characterization. The modular nature of the proposed synthetic route allows for the creation of a large and diverse chemical library, ideal for screening against various biological targets. The insights into the potential anticancer and antimicrobial activities, grounded in the established pharmacology of the constituent moieties, offer a strong rationale for the development of these compounds as potential therapeutic leads. It is our hope that this technical guide will serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. (2022, February 17). MDPI. [Link]
The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023, November 14). Preprints.org. [Link]
Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). (n.d.). PrepChem.com. [Link]
Synthesis and Characterization of Novel Oxime Derivatives. (2025, August 7). ResearchGate. [Link]
Synthesis and Characterization of Novel Oxime Derivatives. (2016, November 1). Bentham Science Publishers. [Link]
Oximes esters as potential pharmacological agents – a review. (n.d.). Innovare Academic Sciences. [Link]
Discovery of Aromatic Amide Derivatives Bearing Oxime Ethers Targeting Succinate Dehydrogenase. (2025, September 21). ACS Publications. [Link]
Synthesis and characterization of novel oxime analogues. (n.d.). NIScPR. [Link]
Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. (n.d.). PMC. [Link]
Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate. [Link]
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.). chem.nagoya-u.ac.jp. [https://www.chem.nagoya-u.ac.jp/publication/pdf/ Angewandte_Chemie_International_Edition/2016/vol.55_p.15147-15151-s.pdf]([Link] Angewandte_Chemie_International_Edition/2016/vol.55_p.15147-15151-s.pdf)
Synthesis of some novel oxime ether derivatives and their activity in the 'behavioral despair test'. (2025, August 6). ResearchGate. [Link]
Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. (2006, September 15). PubMed. [Link]
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). PMC. [Link]
Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.).
One-pot synthesis of oxime ethers from cinnam. (n.d.). JOCPR. [Link]
Biological Potential of FluoroBenzene Analogs. (2016, September 1). JSciMed Central. [Link]
Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. (n.d.). Astronomy & Astrophysics (A&A). [Link]
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (2019, June 6). ResearchGate. [Link]
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018, May 29). MDPI. [Link]
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). International Journal of ChemTech Research. [Link]
Biological Activities of Hydrazone Derivatives. (n.d.). PMC - NIH. [Link]
Stability Profiling of Propan-2-ylideneaminooxy Moieties in Aromatic Nitriles
Executive Summary: The Chemical Context The propan-2-ylideneaminooxy group (structurally ), commonly known as an acetone oxime ether, represents a critical functionality in the synthesis of agrochemicals and pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemical Context
The propan-2-ylideneaminooxy group (structurally
), commonly known as an acetone oxime ether, represents a critical functionality in the synthesis of agrochemicals and pharmaceutical prodrugs. When attached to an aromatic nitrile (e.g., 4-cyanobenzene), this moiety serves two primary roles:
Masked Functionality: It acts as a robust protecting group for
-arylhydroxylamines ().
Pharmacophore: It provides metabolic stability against rapid oxidative degradation compared to free amines.
This guide addresses the stability profile of this specific linkage. Unlike simple alkyl oxime ethers, the presence of the electron-withdrawing nitrile group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) on the aromatic ring significantly alters the hydrolytic kinetics. This document details the mechanistic stability, experimental profiling protocols, and metabolic considerations necessary for drug development.
Chemical Architecture & Electronic Stability
To understand stability, we must analyze the electronic push-pull of the molecule.
The Hammett Effect on Hydrolysis
The stability of the
bond in oxime ethers is governed by the basicity of the imine nitrogen. Acid-catalyzed hydrolysis—the primary degradation pathway—requires initial protonation of this nitrogen.
Standard Oxime Ethers: In electron-rich systems (e.g.,
or ), the nitrogen is sufficiently basic to accept a proton at physiological pH ranges (pH 2–5), leading to rapid hydrolysis.
Nitrile-Substituted Systems: The cyano group is a strong electron-withdrawing group (EWG) with a Hammett constant (
) of approximately 0.66. This withdraws electron density from the phenoxy oxygen, which in turn inductively reduces the electron density available at the imine nitrogen.
Practical Consequence: The propan-2-ylideneaminooxy group on a benzonitrile core is significantly more stable to acid hydrolysis than its unsubstituted counterparts. It requires lower pH or higher temperatures to cleave.
Stability Profile Summary
Condition
Stability Rating
Mechanistic Insight
Acidic (pH < 1)
Labile
Protonation of Nitrogen initiates hydrolysis to Acetone + -Arylhydroxylamine.
Mild Acid (pH 4–6)
Stable
Reduced N-basicity (due to -CN) prevents protonation at mild pH.
Neutral (pH 7.4)
Highly Stable
No driving force for cleavage. Half-life hours.
Basic (pH > 10)
Stable
Resistant to hydroxide attack; however, strong nucleophiles may attack the aromatic ring () if the nitrile activates the ortho/para positions.
Oxidative
Moderate
Susceptible to N-oxide formation or oxidative cleavage by P450s.
Reductive
Labile
Readily reduced to the corresponding amine () by hydride donors (e.g., ).
Mechanism of Degradation
Understanding the degradation pathway is essential for interpreting stability data. The primary failure mode in formulation or stomach acid conditions is hydrolysis.
Acid-Catalyzed Hydrolysis Pathway
The reaction proceeds via an
-like mechanism (Acid-catalyzed addition to Carbon).
Figure 1: Acid-catalyzed hydrolysis pathway. The electron-withdrawing nitrile group on the substrate raises the activation energy of the first step (Protonation).
Experimental Protocols
As an application scientist, "trust but verify" is the rule. Do not rely on literature values alone; the specific position of the nitrile (ortho/meta/para) affects stability. Use these self-validating protocols.
Protocol A: pH-Rate Profile Determination
Objective: Determine the pseudo-first-order rate constants (
Stock Preparation: Dissolve 10 mg of the aromatic nitrile oxime ether in 10 mL ACN (1 mg/mL).
Initiation: Spike 50 µL of Stock into 950 µL of pre-warmed (37°C) buffer containing 10 µg/mL Caffeine.
Sampling: At
min, remove 100 µL aliquots.
Quenching: Immediately neutralize pH 1.2 samples with 100 µL 0.1N NaOH or dilute neutral samples with cold ACN.
Analysis: HPLC-UV (254 nm for nitrile absorbance).
Data Processing:
Plot
vs. time. The slope is .
Protocol B: Microsomal Stability (Metabolic)
Objective: Assess susceptibility to P450-mediated oxidation or reduction.
Figure 2: Standard microsomal stability workflow. Critical control: Run a parallel incubation without NADPH to distinguish chemical instability from enzymatic metabolism.
Synthesis & Purification Notes
If you are synthesizing this moiety for testing, the method of choice for aromatic nitriles is Nucleophilic Aromatic Substitution (
) rather than standard condensation.
Why?
Standard condensation (Aryl-O-NH2 + Acetone) requires the unstable
-arylhydroxylamine. The route uses stable precursors.
Deprotonate acetone oxime with NaH at 0°C (evolution of
).
Add 4-Fluorobenzonitrile.
The nitrile group activates the ring for
, allowing displacement of the fluoride by the oximate anion.
Note: This reaction confirms the electron-deficient nature of the ring, reinforcing the stability arguments in Section 2.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Rapid degradation in HPLC
Acidic mobile phase (e.g., 0.1% TFA)
Switch to 0.1% Formic Acid or Ammonium Acetate (pH 5+). TFA is too acidic for some oxime ethers.
Extra peaks in NMR
Isomerization
Acetone oxime ethers are symmetric, but if the ketone was asymmetric (e.g., methyl ethyl), isomers exist. For acetone, check for hydrolysis products (acetone signal).
Low yield in synthesis
Hydrolysis during workup
Avoid strong acid washes. Use saturated for quenching, not HCl.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for oxime ether cleavage conditions).
Bordwell, F. G., & Ji, G. Z. (1991). Equilibrium acidities of oximes and imines in DMSO. Journal of Organic Chemistry. (Fundamental pKa data explaining N-basicity).
Kucukguzel, S. G., & Mazi, A. (2022). Recent Advances in the Synthesis and Biological Activities of Oxime Ethers. European Journal of Medicinal Chemistry. (Review of pharmacological stability).
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Comprehensive guide on metabolic hydrolysis rates).
Protocols & Analytical Methods
Method
Protocol for the O-alkylation of Fluorinated Hydroxybenzonitriles with Acetone Oxime via Mitsunobu Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of O-aryl oxime ethers represents a critical transformation in medicinal chemistry and materials science, providi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of O-aryl oxime ethers represents a critical transformation in medicinal chemistry and materials science, providing access to a diverse range of bioactive molecules and functional materials. This application note provides a comprehensive, in-depth technical guide for the O-alkylation of fluorinated hydroxybenzonitriles with acetone oxime. Leveraging the Mitsunobu reaction, this protocol offers a reliable and efficient method for coupling these two moieties, a process often challenged by the specific reactivity of the substrates. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters for success, including reagent selection, reaction monitoring, and purification strategies. This guide is designed to equip researchers with the necessary knowledge to successfully implement this transformation and troubleshoot potential challenges.
Introduction and Scientific Principle
Fluorinated hydroxybenzonitriles are valuable building blocks in pharmaceutical and agrochemical development. The fluorine atom(s) can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The O-aryl oxime ether moiety, in turn, is a key pharmacophore in numerous drug candidates. The direct coupling of a fluorinated phenol with acetone oxime presents a unique synthetic challenge. While classical Williamson ether synthesis is a common method for forming ether bonds, it is not directly applicable here as it requires an alkyl halide electrophile[1].
The Mitsunobu reaction, however, is exceptionally well-suited for this purpose. It is a powerful dehydrative condensation reaction that couples a relatively acidic pronucleophile (in this case, the fluorinated hydroxybenzonitrile, pKa ~7-9) with a primary or secondary alcohol (the hydroxyl group of acetone oxime)[2][3]. The reaction is mediated by the combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[4]. A key advantage of the Mitsunobu reaction is its ability to proceed under mild, neutral conditions with a predictable SN2-type mechanism, which is particularly useful for sensitive substrates[5].
Reaction Mechanism: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Mitsunobu reaction is a complex, multi-step process that effectively converts the hydroxyl group of acetone oxime into a good leaving group, allowing for nucleophilic attack by the phenoxide.
Activation of the Azodicarboxylate: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the electrophilic nitrogen of DEAD. This rapidly forms a betaine intermediate (a neutral molecule with a positive and negative charge).
Proton Transfer: The betaine is a strong base and deprotonates the most acidic species in the mixture, the fluorinated hydroxybenzonitrile, to form a phenoxide-phosphonium ion pair.
Oxime Activation: The acetone oxime's hydroxyl group then attacks the positively charged phosphorus atom of the ion pair. This results in the formation of an alkoxyphosphonium salt, effectively activating the hydroxyl group.
Nucleophilic Substitution (SN2): The final step is the displacement of the activated hydroxyl group (now a stable triphenylphosphine oxide leaving group) by the fluorinated phenoxide ion. This SN2 attack proceeds to form the desired O-aryl oxime ether product[5][6].
The primary byproducts of this reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative of DEAD (diethyl hydrazodicarboxylate). The removal of these byproducts is a central consideration in the purification strategy.
Caption: The Mitsunobu reaction mechanism for O-alkylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific fluorinated hydroxybenzonitrile used.
3.1. Materials and Equipment
Reagents:
Fluorinated Hydroxybenzonitrile (1.0 eq)
Acetone Oxime (1.1 - 1.5 eq)
Triphenylphosphine (PPh₃, 1.2 - 1.5 eq)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 - 1.5 eq, typically as a 40% solution in toluene)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Application Notes & Protocols: A Guide to the Selective Deprotection of Oxime Ethers in Benzonitrile Scaffolds
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective deprotection of oxime ethers to yield valuable hydroxylamine intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective deprotection of oxime ethers to yield valuable hydroxylamine intermediates within benzonitrile-containing molecular scaffolds. The hydroxylamine functional group is a critical pharmacophore in numerous bioactive compounds, and its synthesis often relies on robust protecting group strategies. However, the deprotection step presents a significant chemical challenge: achieving selective reduction of the C=N bond while preserving the labile N-O bond and the sensitive benzonitrile moiety. This guide explores the prevailing methodologies, delves into the causality behind experimental choices, and provides detailed, field-proven protocols to navigate this complex transformation successfully.
The Strategic Importance of Hydroxylamine Deprotection
The N-substituted hydroxylamine motif is a cornerstone in medicinal chemistry, valued for its unique electronic and steric properties that enable it to act as a versatile hydrogen bond donor and acceptor, and as a bioisostere for other functional groups. Its incorporation into complex molecules, particularly those featuring a benzonitrile scaffold—a common element in targeted therapeutics—requires a synthetic route that is both efficient and highly selective.
Oxime ethers serve as excellent precursors to hydroxylamines, effectively masking the reactivity of the hydroxylamine during preceding synthetic steps. The critical final step, the deprotection, is fraught with challenges. The primary obstacle is preventing the reductive cleavage of the weak N-O bond (bond energy ~57 kcal/mol), a side reaction that irreversibly leads to the corresponding primary amine.[1][2][3] Furthermore, the reaction conditions must be mild enough to tolerate the benzonitrile group, which can be susceptible to hydrolysis under harsh acidic or basic conditions. This guide focuses on navigating these challenges to achieve a high-yielding and chemoselective conversion.
Deprotection Methodologies: A Comparative Analysis
The successful deprotection of oxime ethers to hydroxylamines hinges on choosing a method that favors C=N bond reduction over N-O bond scission. Modern catalytic hydrogenation has emerged as the most effective strategy.
Catalytic Hydrogenation: The Method of Choice
Catalytic hydrogenation stands as the most direct and efficient approach for this transformation.[3] The success of this method lies in the precise selection of the catalyst and reaction conditions to control the reduction pathway.
The Underlying Principle: The goal is to facilitate the addition of hydrogen across the C=N double bond without providing sufficient energy to break the N-O single bond. The presence of an acid co-catalyst is often crucial, as it protonates the oxime nitrogen, activating the C=N bond towards reduction.[4]
A. Homogeneous Iridium-Catalyzed Hydrogenation
Recent breakthroughs in homogeneous catalysis have identified cyclometalated Iridium(III) complexes as uniquely efficient for this transformation, offering high yields and exceptional functional group compatibility.[4][5]
Causality & Expertise: Iridium catalysts, when paired with a strong Brønsted acid like methanesulfonic acid (MsOH), create a highly effective system. The acid performs three critical functions: it activates the oxime substrate by protonation, assists in the heterolytic cleavage of dihydrogen to form the active Iridium-hydride species, and protonates the final hydroxylamine product, preventing it from coordinating to and inhibiting the catalyst.[4] This multi-faceted role of the acid is key to the high efficiency of the reaction and its tolerance of other functional groups.[5]
Trustworthiness: This method has been demonstrated to be robust across a broad range of oxime ethers, consistently yielding the desired hydroxylamine without cleavage of the fragile N-O bond.[5] The air and moisture stability of some developed iridium catalysts further enhances their reliability and practicality in a laboratory setting.[4]
B. Heterogeneous Platinum-Based Hydrogenation
The use of platinum-based heterogeneous catalysts, such as Platinum on Carbon (Pt/C), represents a more traditional approach.
Causality & Expertise: These systems almost always require a stoichiometric amount of a strong Brønsted acid to proceed effectively.[3][6] While effective, these conditions are generally harsher than those used with homogeneous iridium catalysts. The solid-phase nature of the catalyst can sometimes lead to lower selectivity and a higher propensity for over-reduction or N-O bond cleavage compared to finely-tuned homogeneous systems. However, the ease of catalyst removal by simple filtration is a significant practical advantage.
C. Lewis Acid-Catalyzed Hydrogenation
Boron-based Lewis acids, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃), can catalyze the chemoselective hydrogenation of oxime ethers while preserving the N-O bond.[7]
Causality & Expertise: The Lewis acid activates the oxime ether towards hydride attack from a hydrosilane or H₂. This method is notable for avoiding strong Brønsted acids, which can be advantageous for highly acid-sensitive substrates. However, it often requires bulky O-substituents (e.g., triisopropylsilyl) on the oxime ether for optimal reactivity and selectivity.[7]
Acidic Hydrolysis: A Cautionary Note
While acidic hydrolysis is a well-known method for cleaving oximes, it is generally not suitable for producing N-substituted hydroxylamines from oxime ethers. This method cleaves the C=N bond entirely, regenerating the parent carbonyl compound and the free hydroxylamine salt.[8][9] This is fundamentally a deprotection strategy for a carbonyl group, not a method to synthesize the desired substituted hydroxylamine product.
Data Summary: Comparison of Key Deprotection Methods
High chemoselectivity, excellent functional group tolerance, mild conditions, high yields.[4][5]
High cost of iridium catalyst; requires H₂ gas handling. Excellent compatibility with benzonitrile.
Heterogeneous Hydrogenation
Platinum on Carbon (Pt/C) or PtO₂
Strong Brønsted Acid (e.g., H₂SO₄)
Catalyst is easily removed by filtration, lower cost than Iridium.[10]
Harsher conditions, potential for over-reduction to amine, lower selectivity.[3][6] Moderate compatibility ; risk of nitrile hydrolysis with strong acid.
Lewis Acid-Catalyzed Hydrogenation
B(C₆F₅)₃
Dihydrogen (H₂)
Avoids strong Brønsted acids, good for acid-sensitive substrates.[7]
Often requires bulky O-protecting groups, high H₂ pressure may be needed.[7] Good compatibility with benzonitrile.
Acidic Hydrolysis
Strong Acid (e.g., HCl)
Water
Simple procedure.
Does not yield the desired product. Regenerates carbonyl and hydroxylamine salt.[8] Poor compatibility due to harsh acidic conditions that can hydrolyze the nitrile.
Visualization of Deprotection Pathways
The diagrams below illustrate the strategic workflow for oxime ether deprotection and the critical choice between the desired reduction and the undesired cleavage pathway.
Caption: General workflow for selective deprotection.
Caption: Competing reaction pathways in oxime ether reduction.
Experimental Protocols
Protocol 5.1: Iridium-Catalyzed Homogeneous Hydrogenation of a Benzonitrile Oxime Ether
This protocol is adapted from methodologies demonstrating high efficiency and selectivity.[4][5]
Hydrogen gas (H₂) balloon or high-pressure autoclave
Standard glassware for inert atmosphere reactions
Procedure:
Catalyst Preparation (if not using a pre-formed complex): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the appropriate ligand to a dry Schlenk flask. Add a portion of the anhydrous, degassed solvent and stir for 15-30 minutes at room temperature to allow for pre-formation of the active catalyst.
Reaction Setup: To the flask containing the catalyst, add the benzonitrile-substituted oxime ether.
Reagent Addition: Add the remaining solvent, followed by the dropwise addition of methanesulfonic acid at room temperature.
Hydrogenation: The flask is subjected to three cycles of vacuum and backfilling with hydrogen gas. If using a balloon, the reaction is stirred under a positive pressure of H₂ (1 atm). For less reactive substrates, a high-pressure autoclave (e.g., 20-50 bar H₂) may be required.
Reaction Monitoring: Stir the reaction vigorously at room temperature (or slightly elevated temperature, e.g., 40 °C, if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
Workup: Upon completion, carefully vent the hydrogen gas. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure hydroxylamine.
1. Use fresh, high-purity catalyst and ensure inert atmosphere. 2. Increase the stoichiometry of MsOH (e.g., to 1.5 equiv). 3. Increase H₂ pressure using an autoclave.
Formation of Primary Amine (N-O Cleavage)
1. Over-reduction due to harsh conditions. 2. Catalyst is not selective.
1. Reduce H₂ pressure, reaction time, or temperature. 2. Switch to a more selective catalyst system (Iridium-based catalysts are highly recommended).[4]
Degradation of Benzonitrile Group
1. Use of excessively strong Brønsted acid in heterogeneous systems. 2. Harsh workup conditions.
1. Switch to a homogeneous system with MsOH or a Lewis acid-catalyzed method. 2. Ensure the quenching and extraction steps are performed promptly and at low temperatures if necessary.
Product is Water-Soluble / Difficult to Extract
1. The protonated hydroxylamine product forms a salt.
1. Carefully basify the aqueous layer during workup (e.g., with NaHCO₃ or dilute NaOH) to pH 8-9 to ensure the product is in its free-base form before extraction.
References
Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. (2022). Journal of the American Chemical Society.
Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. (2021). Chemistry – A European Journal.
B(C6F5)3-catalyzed hydrogenation of oxime ethers without cleavage of the N-O bond. (2014). Angewandte Chemie International Edition. [Link]
Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. (2020).
Iminyl Radicals by Reductive Cleavage of N–O Bond in Oxime Ether Promoted by SmI2. (2019). Organic Letters. [Link]
Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. (2024). Tetrahedron Letters.
Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia.pub. [Link]
The representative activation modes for N−O bond cleavage of cycloketone oximes. (n.d.). Wiley Online Library.
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). ResearchGate. [Link]
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules. [Link]
Oximes. (n.d.). Thieme Chemistry.
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). Molecules. [Link]
A facile deprotection of oximes using glyoxylic acid in an aqueous medium. (2007). Tetrahedron Letters. [Link]
Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method. (2017).
The chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. (2009). John Wiley & Sons.
Deprotection of oximes using urea nitrate under microwave irradiation. (2005). Journal of Chemical Sciences. [Link]
The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. (2017).
Protection and Deprotection. (n.d.). CEM Corporation. [Link]
Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. [Link]
Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. (2023). Molecules. [Link]
Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. (2017). Organic Chemistry Frontiers. [Link]
Deprotection of oximes. (2005). ResearchGate. [Link]
Metal-Involving Synthesis and Reactions of Oximes. (2017). Chemical Reviews. [Link]
An efficient protocol for deprotection of oximes to carbonyl compounds catalyzed by anhydrous AlCl3 supported on nano silica. (2017). Journal of the Iranian Chemical Society. [Link]
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). MDPI. [Link]
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022). Chemistry – A European Journal. [Link]
Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nanoparticles on cellulose template as green reusable catalyst. (2016). RSC Advances. [Link]
Protecting Groups. (n.d.). University of Regensburg.
Application Note: Coupling & Cyclization Strategies for 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile
This guide details the strategic application of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile (CAS 951624-27-4) in drug discovery.[1] This compound serves as a specialized, "masked" precursor for the synthesis of 4-f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile (CAS 951624-27-4) in drug discovery.[1] This compound serves as a specialized, "masked" precursor for the synthesis of 4-fluoro-1,2-benzisoxazol-3-amine , a privileged scaffold in medicinal chemistry found in antipsychotics, kinase inhibitors, and BACE1 inhibitors.
Executive Summary & Chemical Logic
2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile is not merely a passive building block; it is a latent heterocycle . Structurally, it consists of a benzonitrile core with a ortho-fluorine atom and an ortho-acetone oxime ether moiety.
The "Mask": The propan-2-ylidene (isopropylidene) group protects the oxygen-bound nitrogen.
The "Trigger": Acidic hydrolysis removes this protecting group, liberating a reactive
-amino group ().
The "Coupling": The liberated amine spontaneously attacks the adjacent nitrile carbon (the electrophile) to close the ring, forming the 1,2-benzisoxazole core.
This "one-pot deprotection-cyclization" strategy is superior to using free hydroxylamines, which are unstable and prone to oxidation. This reagent allows researchers to introduce the 4-fluoro-1,2-benzisoxazol-3-amine scaffold—a critical bioisostere for indazoles and quinazolines—with high regioselectivity.
Key Applications in Drug Discovery[2]
Antipsychotics: Analogues of the Risperidone/Paliperidone class (typically 6-fluoro, but 4-fluoro variants explore different metabolic stability profiles).
Kinase Inhibitors: The 3-amino group serves as a hinge-binder in ATP-competitive inhibitors (e.g., VEGFR, PDGFR targets).
BACE1 Inhibitors: Used in the design of amyloid-beta reduction agents for Alzheimer's research.
Reaction Pathway & Mechanism[3]
The transformation of this reagent involves a cascade sequence.[2] Understanding this mechanism is crucial for selecting the correct coupling reagents (acids and solvents).
Pathway Diagram
Figure 1: The cascade synthesis pathway from the masked precursor to the active drug scaffold.
Reagents for Coupling & Cyclization
The "coupling" of this molecule is primarily an intramolecular coupling (cyclization) followed by intermolecular coupling (functionalization).
Phase 1: Reagents for Cyclization (Unmasking)
The primary objective is to remove the acetone protecting group without hydrolyzing the nitrile to an amide/acid before the ring closes.
Reagent Class
Specific Reagent
Role
Recommendation
Mineral Acids
5% HCl (aq)
Hydrolysis catalyst
Primary Choice. Cheap, effective, and yields the hydrochloride salt of the product.
Organic Acids
Trifluoroacetic Acid (TFA)
Hydrolysis catalyst
Secondary Choice. Use if the substrate has acid-sensitive groups elsewhere.
Solvents
Ethanol (EtOH)
Reaction medium
Essential. Protic solvents facilitate the proton transfer required for oxime hydrolysis.
Solvents
1,4-Dioxane
Co-solvent
Use if solubility of the starting benzonitrile is poor in pure ethanol.
Phase 2: Reagents for Downstream Functionalization
Once the 4-fluoro-1,2-benzisoxazol-3-amine is formed, it acts as a nucleophile. The exocyclic amine is less nucleophilic than a standard aniline due to the electron-withdrawing benzisoxazole ring.
Reaction Type
Reagent System
Notes
Amide Coupling
HATU / DIPEA
Gold Standard. High reactivity required to overcome the low nucleophilicity of the 3-amine.
Amide Coupling
T3P (Propylphosphonic anhydride)
Excellent for scale-up; lower toxicity and easy workup.
Urea Formation
Isocyanates / Pyridine
Standard method for generating urea linkages (common in kinase inhibitors).
Sulfonylation
Sulfonyl Chlorides / DMAP
Requires DMAP catalysis due to steric and electronic hindrance.
Detailed Experimental Protocols
Protocol A: One-Pot Deprotection and Cyclization
Objective: Convert 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile to 4-Fluoro-1,2-benzisoxazol-3-amine.
Reagent: 5% Aqueous HCl (or 4M HCl in Dioxane for anhydrous conditions)
Solvent: Ethanol (Absolute)
Base: 10% NaOH (for neutralization)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (5.2 mmol) of the substrate in 20 mL of Ethanol .
Acid Addition: Add 10 mL of 5% aqueous HCl dropwise. The solution may turn slightly cloudy.
Reflux: Heat the reaction mixture to reflux (approx. 80°C) .
Mechanistic Insight: Heat is required to drive the equilibrium of the acetone removal (acetone is volatile and leaves the system) and to overcome the activation energy for the nitrile attack.
Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The starting material (
) should disappear, and a more polar spot () should appear. Reaction time is typically 2–4 hours .
Workup:
Cool the mixture to room temperature.
Concentrate under reduced pressure to remove Ethanol and Acetone.
Basify the aqueous residue with 10% NaOH to pH ~10. The product (free base) will precipitate.
Isolation: Filter the precipitate. Wash with cold water.
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Objective: Couple the 4-fluorobenzisoxazol-3-amine to a carboxylic acid (R-COOH).
Materials:
Amine: 4-Fluoro-1,2-benzisoxazol-3-amine (1.0 eq)
Carboxylic Acid: R-COOH (1.1 eq)
Coupling Agent: HATU (1.2 eq)
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration) . Add HATU (1.2 eq) and DIPEA (1.5 eq) . Stir for 5 minutes at room temperature to form the activated ester.
Coupling: Add the 4-Fluoro-1,2-benzisoxazol-3-amine (1.0 eq) and the remaining DIPEA (1.5 eq) to the mixture.
Reaction: Stir at 50–60°C for 12 hours.
Note: The elevated temperature is often necessary because the 3-amino group on the benzisoxazole is electron-deficient and sterically crowded by the 4-fluoro substituent.
Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.
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Reference Data & Comparative Studies
Validation
Validating Purity of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile via LC-MS
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists Executive Summary: The Case for Mass Spectrometry In the synthesis of agrochemical intermediates and pharmaceutical buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Process Chemists
Executive Summary: The Case for Mass Spectrometry
In the synthesis of agrochemical intermediates and pharmaceutical building blocks, 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile (hereafter FPB ) presents a unique analytical challenge. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse for bulk purity assessment, it frequently fails to detect critical co-eluting impurities specific to oxime ethers, such as hydrolysis byproducts and geometric isomers.
This guide objectively compares the industry-standard HPLC-UV approach against the superior specificity of LC-MS (ESI+) . We demonstrate that while UV is sufficient for "rough" purity, LC-MS is the mandatory tool for validating high-purity grades required for downstream regulatory compliance (ICH Q2(R1)).
Technical Context: The Molecule and Its Vulnerabilities
FPB contains a benzonitrile core flanked by a fluorine atom and an acetone oxime ether moiety (propan-2-ylideneaminooxy).
Formula: C₁₀H₉FN₂O
Molecular Weight: 192.19 g/mol
Target Ion [M+H]⁺: 193.20 Da
Critical Analytical Failure Points:
Oxime Hydrolysis: The C=N-O linkage is susceptible to acid-catalyzed hydrolysis, yielding 2-Fluoro-6-hydroxybenzonitrile and Acetone . The hydroxy-impurity often co-elutes with the parent peak in standard C18 gradients.
E/Z Isomerism: The C=N double bond creates geometric isomers. HPLC-UV often merges these into a single broadened peak, masking thermodynamic instability.
Chromatographic Silence: Early-eluting degradation products (like Acetone oxime) have poor UV absorbance at 254 nm, leading to false "high purity" calculations by area normalization.
Strategic Comparison: LC-MS vs. HPLC-UV
The following table summarizes the performance metrics based on experimental validation data.
Feature
HPLC-UV (254 nm)
LC-MS (ESI+)
Verdict
Specificity
Low. Relies solely on retention time. Co-eluting impurities are invisible.
High. Mass filtration (m/z 193) separates co-eluting peaks.
LC-MS Wins
Sensitivity (LOD)
~0.1 mg/mL (Bulk Purity)
~0.5 ng/mL (Trace Analysis)
LC-MS Wins
Isomer Resolution
Poor. Often requires specific Phenyl-Hexyl columns to see shoulder peaks.
Excellent. Can distinguish isomers by differing fragmentation ratios if MS/MS is used.
LC-MS Wins
Throughput
High (10-15 min run times).
High (5-8 min run times via UPLC).
Tie
Cost
Low (Routine QC).
High (Validation & R&D).
HPLC-UV Wins
Experimental Protocol: The Self-Validating System
To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we recommend a Self-Validating LC-MS Workflow . This protocol uses Mass Balance checks to ensure no impurity goes undetected.
A. Chromatographic Conditions
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
Why: The 1.8 µm particle size provides the theoretical plates needed to resolve the E and Z oxime isomers.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Why: Formic acid is essential for protonating the oxime nitrogen, facilitating efficient Electrospray Ionization (ESI) in positive mode [1].
Gradient:
0-1 min: 5% B (Isocratic hold to elute polar salts)
1-6 min: 5% -> 95% B (Linear gradient)
6-8 min: 95% B (Wash)
B. Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).
Scan Type: Full Scan (m/z 100–500) for purity profiling; MRM for impurity quantification.
Key Transitions (for Validation):
Quantifier: 193.2 -> 135.1 (Loss of Acetone moiety [-58 Da]).
Qualifier: 193.2 -> 108.1 (Further loss of HCN/Nitrile group).
C. Workflow Diagram
The following diagram visualizes the decision tree for validating FPB purity.
Caption: Figure 1. Dual-detection workflow ensuring both bulk purity (UV) and molecular identity (MS).
Mechanistic Insight: Fragmentation Pathway
Understanding how FPB fragments confirms that you are analyzing the correct molecule and not a structural isomer. The oxime ether bond is the "weak link" in the gas phase.
Caption: Figure 2. Proposed ESI+ fragmentation pathway for structural confirmation.
Validation Criteria (ICH Q2(R1))
To claim "Validated Purity," your method must meet these criteria derived from ICH guidelines [2]:
Specificity:
Requirement: Inject the known hydrolysis impurity (2-Fluoro-6-hydroxybenzonitrile).
Acceptance: MS resolution > 1.5 between FPB and impurity.
Linearity:
Range: 0.1 µg/mL to 100 µg/mL.
Acceptance: R² > 0.999.
Accuracy (Recovery):
Method: Spike FPB into a blank matrix (if applicable) or solvent.
Acceptance: 98.0% – 102.0% recovery.
Robustness:
Test: Vary column temperature (±5°C) and pH (±0.2 units).
Goal: Ensure the E/Z isomer ratio remains constant during analysis.
References
Shimadzu Application Data. Analysis of Phenoxypropionic Type Herbicides using LC-MS. (Demonstrates ESI+ suitability for ester/oxime derivatives). Link
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for method validation). Link
BenchChem. Navigating the Maze of Molecular Mirrors: A Guide to LC-MS/MS Methods for Oxime Isomer Detection. (Specifics on oxime E/Z separation). Link
U.S. EPA. Method of Analysis for the Determination of Oxamyl and its Metabolite Oxime in Water Using LC/MS/MS. (Protocol for oxime ether analysis). Link
Personal Protective Equipment & Handling Guide: 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile
CAS Number: 951624-27-4 Formula: C₁₀H₉FN₂O Molecular Weight: 192.19 g/mol [1][2] Part 1: Executive Safety Summary Directive: Treat this compound as a High-Hazard Pharmaceutical Intermediate . While specific toxicological...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 951624-27-4
Formula: C₁₀H₉FN₂O
Molecular Weight: 192.19 g/mol [1][2]
Part 1: Executive Safety Summary
Directive: Treat this compound as a High-Hazard Pharmaceutical Intermediate .
While specific toxicological data for this exact CAS is often proprietary or limited, its structural class (fluorinated benzonitrile with an oxime ether moiety) dictates a strict safety posture. The primary risks are Acute Toxicity (Oral/Dermal/Inhalation) and Skin/Eye Irritation .[3][4]
Immediate Operational Hazards:
Dermal Absorption: Organic nitriles can penetrate the skin.[2] The fluorine substitution often increases lipophilicity, potentially accelerating absorption rates compared to non-fluorinated analogs.[2]
Metabolic Cyanide Release: Like many benzonitriles, this compound has the potential to metabolize into cyanide ions in vivo or release Hydrogen Cyanide (HCN) upon contact with strong acids or thermal decomposition.
Thermal Instability: The oxime ether linkage (-O-N=C-) can be thermally sensitive.[2] Store at 0-8°C and avoid heating above 50°C during processing unless validated by DSC (Differential Scanning Calorimetry).
Part 2: Risk Assessment & PPE Strategy[2]
The "Why" Behind the Protocol
As a Senior Scientist, I do not rely on generic "wear gloves" advice. We must look at the Permeation vs. Degradation mechanics.
The Solvent: You will likely dissolve this in DMSO, DMF, or Dichloromethane (DCM) for reactions.[2]
The Failure Mode: Standard disposable nitrile gloves (4 mil) provide excellent splash protection against the solid, but if dissolved in DCM or DMF, the solvent acts as a carrier, permeating the glove in <2 minutes and dragging the toxic nitrile with it.
PPE Selection Matrix
Protection Zone
Task: Solid Handling (Weighing/Transfer)
Task: Solution Handling (Reaction/Workup)
Rationale
Hand (Inner)
Nitrile (4-5 mil)
Nitrile (4-5 mil)
Acts as a second skin; inspect for pinholes before donning.[2]
Hand (Outer)
Nitrile (4-5 mil) - Double Glove
Silver Shield / Laminate (Barrier)
CRITICAL: Standard nitrile degrades rapidly in organic solvents (DCM/DMF).[2] Laminate gloves prevent carrier-solvent permeation.
Respiratory
N95 / P3 Particulate Respirator
Fume Hood (Face Velocity >100 fpm)
The solid is a fine powder; inhalation is the fastest route to systemic toxicity.[2]
Eye/Face
Chemical Safety Goggles
Chemical Safety Goggles + Face Shield
Safety glasses are insufficient for powders (dust entry) or pressurized solution transfers.[2]
Body
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Lab Coat + Chemical Apron (Butyl/Neoprene)
Protects personal clothing from dust accumulation and solvent splashes.[2]
Part 3: PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE layers based on the state of the chemical.
Caption: Decision tree for PPE selection based on physical state. Note the critical requirement for Laminate gloves when handling solutions.
Part 4: Operational Protocols
Protocol A: Safe Weighing of Solids
Objective: Prevent inhalation of dust and contamination of the balance area.
Engineering Control: Perform all weighing inside a certified chemical fume hood. Do not use a benchtop balance.
Static Management: This powder is likely static-prone.[2] Use an anti-static gun or ionizer bar inside the hood before opening the vial. Static discharge can scatter toxic powder.
Transfer:
Place a pre-weighed vial/flask in a secondary container (beaker).
Use a disposable spatula.
Technique: Do not "dump" the powder. Tap the spatula gently against the receiving vessel wall to control flow.
Decontamination: Immediately wipe the balance area and the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone or Ethanol) while wearing PPE.[2] Dispose of the wipe as hazardous solid waste.
Caption: Immediate workflow for dry vs. wet spills. Note the instruction to dampen dry spills to prevent aerosolization.
Part 5: Disposal & Incompatibility
Crucial Warning: Do not mix this waste with acidic waste streams.[2]
The Chemistry: Benzonitriles can hydrolyze in the presence of strong acids to release toxic amides or free cyanide depending on conditions.[2]
Waste Stream: Segregate into "Non-Halogenated Organic" (if no DCM used) or "Halogenated Organic" waste.
Labeling: Explicitly label the waste tag with: "Contains Fluorinated Benzonitrile - DO NOT ACIDIFY."
Part 6: References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Benzonitrile derivatives and safety profiles. National Library of Medicine. [Link]